4-fold Higher MDM2 Binding Affinity Compared to C3 Linker Analog
In a fluorescence polarization (FP) competitive binding assay against MDM2 (amino acids 1-118), CAS 548478-81-5 (butyl linker, C4) exhibited an IC50 of 0.45 μM. The closest analog with a propyl linker (C3) showed an IC50 of 1.8 μM under identical conditions, representing a 4-fold difference [1]. Evidence_Tag: Direct head-to-head comparison.
| Evidence Dimension | MDM2 binding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.45 μM |
| Comparator Or Baseline | Propyl linker analog (C3): 1.8 μM |
| Quantified Difference | 4-fold higher potency for C4 linker |
| Conditions | Fluorescence polarization assay, MDM2 (1-118), recombinant protein, 25°C, 60 min incubation |
Why This Matters
For procurement, selecting the incorrect linker length can reduce target engagement by 75%, directly impacting assay sensitivity and hit confirmation in screening campaigns.
- [1] WO2005063695 A1. Novartis AG. 'Bis-benzamide derivatives as MDM2 inhibitors for treating cancer.' Table 1, Examples 4 (C4 linker) and 5 (C3 linker). Published July 14, 2005. View Source
